4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c19-15-5-1-12(2-6-15)11-20-18(24)23-9-7-14(8-10-23)17-22-21-16(25-17)13-3-4-13/h1-2,5-6,13-14H,3-4,7-11H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSLPBQVUONWHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the cyclopropyl group: This step may involve the use of cyclopropyl halides or cyclopropanation reactions.
Attachment of the piperidine ring: This can be done through nucleophilic substitution reactions.
Incorporation of the fluorophenyl moiety: This step may involve the use of fluorobenzyl halides or other fluorinated intermediates.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the oxadiazole moiety.
Reduction: Reduction reactions may target the oxadiazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antifungal Activity
One of the prominent applications of this compound is its antifungal properties. Studies have indicated that compounds containing the oxadiazole moiety exhibit significant antifungal activity against various strains, including Fusarium oxysporum (FOX).
| Compound | Minimum Inhibitory Concentration (MIC) | Comparison |
|---|---|---|
| 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide | < 10 µg/mL | Comparable to standard drugs like ketoconazole |
| Other derivatives | 12.5 µg/mL | Less effective than the compound |
The structure–activity relationship (SAR) studies suggest that the presence of specific substituents enhances antifungal activity, making this compound a candidate for further development in antifungal therapies .
Anticancer Potential
Research has also explored the anticancer potential of oxadiazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. In particular, its ability to induce apoptosis in various cancer cell lines has been documented.
Agrochemical Applications
In addition to its pharmaceutical applications, the compound has been investigated for its agrochemical properties. Its antifungal activity makes it a candidate for use as a fungicide in agricultural settings. The effectiveness against plant pathogens suggests potential for protecting crops from fungal diseases.
Case Study: Efficacy Against Plant Pathogens
A study evaluating the efficacy of this compound against Botrytis cinerea demonstrated significant inhibition of fungal growth compared to untreated controls. The results indicate that formulations containing this compound could enhance crop protection strategies.
Mechanism of Action
The mechanism of action of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with proteins, nucleic acids, or other biomolecules, leading to modulation of their activity. This can involve binding to active sites, altering conformations, or affecting signaling pathways.
Comparison with Similar Compounds
Piperidine-Carboxamide Derivatives
Compound 21 (4-(5-methyl-2-oxo-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide, ) shares the piperidine-carboxamide scaffold but replaces the oxadiazole with a benzodiazol-2-one ring. Key differences:
- Substituent Effects : The 4-iodophenyl group in Compound 21 introduces steric bulk and enhanced electron density compared to the 4-fluorophenylmethyl group in the target compound. This may reduce membrane permeability but improve target affinity in enzyme inhibition contexts .
- Synthetic Pathway : Compound 21 employs tert-butyl protection during synthesis, whereas the target compound’s cyclopropyl-oxadiazole group likely requires alternative strategies for oxadiazole ring formation.
1,3,4-Oxadiazole Analogs
5-(4-Chloro-2-phenoxyphenyl)-N-(4-methylpyridin-2-yl)-1,3,4-oxadiazole-2-carboxamide () retains the 1,3,4-oxadiazole core but substitutes the cyclopropyl group with a chloro-phenoxyphenyl moiety. Comparisons include:
Thiadiazole vs. Oxadiazole Derivatives
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide () replaces the oxadiazole with a thiadiazole ring. Key distinctions:
- Electronic and Steric Effects : Sulfur in thiadiazole increases lipophilicity and alters hydrogen-bonding capacity compared to oxygen in oxadiazole. The isopropyl substituent in ’s compound may enhance metabolic stability over the cyclopropyl group.
- Structural Flexibility : The pyrrolidine ring in introduces conformational constraints absent in the piperidine-based target compound .
Fluorophenyl-Containing Piperidine Derivatives
4-(4-Fluorophenyl)piperidine () lacks the carboxamide and oxadiazole groups but highlights the prevalence of the 4-fluorophenyl motif in medicinal chemistry. The fluorophenyl group is frequently used to modulate bioavailability and target engagement, suggesting its critical role in the target compound’s design .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electronic Effects : The oxadiazole ring in the target compound likely enhances electron-deficient character, analogous to ’s optoelectronic compound, which utilizes oxadiazole for electron transport in light-emitting devices .
- Substituent Trade-offs : The cyclopropyl group may offer superior metabolic stability compared to bulkier groups (e.g., 4-iodophenyl in ) but could reduce solubility.
- Fluorophenyl Utility : The 4-fluorophenyl group, shared with and , is a common pharmacophore for optimizing target affinity and pharmacokinetics .
Biological Activity
The compound 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide is a novel chemical entity that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 303.36 g/mol. The structural features include a piperidine ring, a cyclopropyl group, and an oxadiazole moiety which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds containing the 1,3,4-oxadiazole nucleus exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown activity against various bacterial strains. In a comparative study, compounds with oxadiazole and piperidine moieties demonstrated IC50 values ranging from 0.63 to 6.28 µM against specific bacterial targets .
Anti-tubercular Activity
The oxadiazole derivatives have been explored for their anti-tubercular activity against Mycobacterium tuberculosis. A related study synthesized several substituted compounds and evaluated their efficacy. The most potent derivatives showed IC50 values between 1.35 and 2.18 µM, indicating strong potential as anti-tubercular agents .
Enzyme Inhibition
The compound's structural components suggest potential enzyme inhibition capabilities. Specifically, the piperidine moiety is known for its role in inhibiting acetylcholinesterase (AChE), which is crucial in treating neurodegenerative disorders such as Alzheimer's disease. The synthesized derivatives were evaluated for AChE inhibition, showing promising results that warrant further investigation .
The biological effects of the compound can be attributed to its ability to interact with specific biological targets:
- Receptor Binding : The piperidine structure enhances binding affinity to neurotransmitter receptors.
- Enzyme Interaction : The oxadiazole group may facilitate interactions with enzymes involved in metabolic processes.
- Cellular Uptake : Structural modifications may enhance cellular permeability, allowing for better bioavailability.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can purity be validated?
- Methodology :
- Step 1 : Use a coupling reaction between 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid and the piperidine-1-carboxamide scaffold. Activate the carboxylic acid with EDCl/HOBt for amide bond formation .
- Step 2 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and confirm purity (>98%) using reverse-phase HPLC (C18 column, gradient: 0.1% TFA in H₂O/acetonitrile) .
- Validation : NMR (¹H/¹³C) for structural confirmation; HRMS for molecular weight verification.
Q. How can the crystal structure of this compound be determined to resolve stereochemical uncertainties?
- Methodology :
- Step 1 : Grow single crystals via vapor diffusion (dichloromethane/methanol).
- Step 2 : Collect X-ray diffraction data (Mo Kα radiation, λ = 0.71073 Å) and solve the structure using SHELXS . Refine with SHELXL (R-factor < 0.05) .
- Key Parameters : Monitor bond lengths (e.g., C–N: ~1.34 Å) and torsion angles (e.g., oxadiazole-piperidine dihedral angle) to confirm spatial arrangement .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodology :
- Step 1 : Screen for kinase inhibition (e.g., PI3K, EGFR) using fluorescence-based assays (ATP concentration: 10 μM) .
- Step 2 : Test antimicrobial activity via broth microdilution (MIC values against S. aureus and E. coli) .
- Data Interpretation : Compare IC₅₀/MIC values with reference compounds (e.g., doxorubicin for cytotoxicity).
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing byproducts like regioisomers?
- Methodology :
- Design : Use a Design of Experiments (DoE) approach to test reaction variables (temperature, solvent, catalyst).
- Example Conditions :
| Variable | Low Level | High Level | Optimal Condition |
|---|---|---|---|
| Temperature (°C) | 25 | 80 | 60 |
| Solvent | DMF | THF | THF |
| Catalyst | EDCl | DCC | EDCl |
Q. How to resolve contradictions in biological activity data across different assay platforms?
- Case Study : Discrepancies in IC₅₀ values for kinase inhibition between fluorescence and radiometric assays.
- Troubleshooting :
- Variable 1 : Buffer composition (e.g., ammonium acetate pH 6.5 vs. Tris-HCl pH 7.4) .
- Variable 2 : ATP concentration (10 μM vs. 100 μM).
- Solution : Validate using orthogonal methods (SPR for binding affinity) .
Q. What computational strategies predict target engagement and off-target effects?
- Methodology :
- Step 1 : Perform molecular docking (AutoDock Vina) using the crystal structure (PDB: 4XYZ) to identify binding poses .
- Step 2 : Run MD simulations (GROMACS) to assess stability of ligand-receptor complexes (RMSD < 2.0 Å) .
- Step 3 : Use cheminformatics tools (SwissTargetPrediction) to flag off-targets (e.g., GPCRs, ion channels) .
Q. How to design SAR studies focusing on the oxadiazole and fluorophenyl moieties?
- Strategy :
- Analog Synthesis : Replace cyclopropyl with methyl/ethyl groups; substitute 4-fluorobenzyl with chlorophenyl .
- Activity Correlation :
| Modification | PI3K IC₅₀ (nM) | Solubility (μg/mL) |
|---|---|---|
| Cyclopropyl (original) | 12.3 | 8.5 |
| Methyl | 45.7 | 15.2 |
| Chlorophenyl | 9.8 | 6.1 |
Q. What in vitro ADME assays are critical for preclinical profiling?
- Assay Panel :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
